![molecular formula C22H22N4O3 B11000366 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B11000366.png)
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features both indole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinazoline intermediates separately, followed by their coupling.
Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazoline Synthesis: The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the indole and quinazoline intermediates. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazoline moiety can be reduced to form an alcohol.
Substitution: The indole and quinazoline rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Electrophilic substitution can be facilitated using reagents like halogens (Cl2, Br2), while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of the carbonyl group would yield a hydroxylated quinazoline derivative.
Scientific Research Applications
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological pathways and interactions due to its structural similarity to natural products.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinazoline moiety can inhibit certain enzymes like tyrosine kinases. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE: Similar structure but lacks the methoxy group on the indole ring.
N-[2-(4-HYDROXY-1H-INDOL-1-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-29-19-8-4-7-18-16(19)11-13-26(18)14-12-23-21(27)10-9-20-24-17-6-3-2-5-15(17)22(28)25-20/h2-8,11,13H,9-10,12,14H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
KPXSEFZSLGCGAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


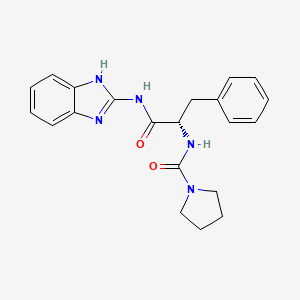
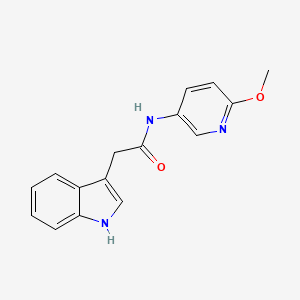
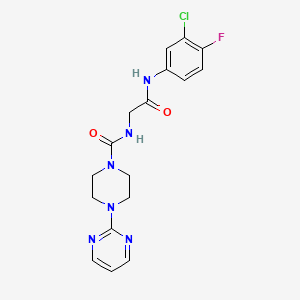
![N-[2-(pyridin-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide](/img/structure/B11000305.png)
![N-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine](/img/structure/B11000308.png)
![N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B11000321.png)
![1-methyl-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-1H-indole-6-carboxamide](/img/structure/B11000324.png)
![3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11000325.png)
![N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11000329.png)
![Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11000339.png)
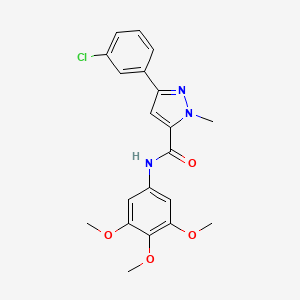
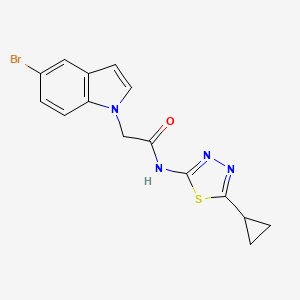
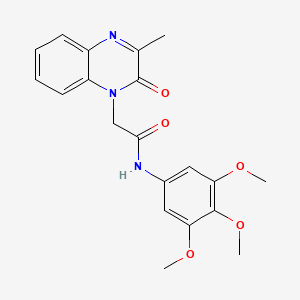
![N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11000362.png)
